
3-(1-Naphthyl)acrylic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(1-Naphthyl)acrylic acid can be synthesized through several methods. One common approach involves the reaction of naphthalene with acryloyl chloride in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Another method involves the hydrogenation of this compound using 10% palladium on carbon as a catalyst. The reaction is carried out in tetrahydrofuran at 6 atmospheres of hydrogen pressure for 18 hours .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, yield, and purity requirements. The product is typically purified through distillation or recrystallization to achieve the desired quality.
Chemical Reactions Analysis
Photocycloaddition Reactions
3-(1-Naphthyl)acrylic acid undergoes [2+2] photocycloaddition (PCA) under UV irradiation when encapsulated in γ-cyclodextrin (γ-CD), forming syn head-to-head (HH) dimers. This reaction is stereoselective and proceeds via a supramolecular mechanism where γ-CD stabilizes the reactive conformation of the monomer. The reaction achieves near-complete conversion even with sub-stoichiometric amounts of γ-CD, highlighting its catalytic efficiency .
Key Conditions :
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Reagents : γ-cyclodextrin (0.2–1.0 equivalents)
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Light Source : UV irradiation (λ = 300–350 nm)
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Solvent : Aqueous or methanol solutions
Photo-reversible Reactions
The syn HH dimer formed via PCA exhibits photo-reversible behavior. Prolonged UV exposure (24 hours) reverts the dimer to monomers, predominantly the cis isomer. This reversibility is attributed to the lability of the cyclobutane ring under UV light, enabling dynamic control over molecular assembly .
Reversibility Data :
Initial State | Post-Irradiation State | Conversion Rate |
---|---|---|
syn HH dimer | cis monomer + trans monomer | >50% reversion |
Aza-Michael Addition
The acrylic acid moiety participates in Aza-Michael reactions with nitrogen nucleophiles (e.g., hydrazine, hydroxylamine), forming heterocyclic derivatives. For example:
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Reaction with hydrazine hydrate yields pyridazinone derivatives.
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Reaction with hydroxylamine hydrochloride produces oxazinone derivatives.
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Treatment with acetic anhydride generates furanone derivatives .
Example Reaction Pathway :
-
Aza-Michael Adduct Formation :
-
Cyclization :
Adducts cyclize under thermal or acidic conditions to form heterocycles .
Isomerization
UV irradiation induces trans-to-cis isomerization of the acrylic acid double bond. This isomerization reaches a photostationary state in solution, with the cis isomer dominating under prolonged exposure. The naphthyl group stabilizes the cis configuration through conjugation .
Isomer Distribution :
Isomer | Pre-Irradiation | Post-Irradiation |
---|---|---|
trans | 100% | 40% |
cis | 0% | 60% |
Biological Activity of Derivatives
Heterocyclic derivatives synthesized via Aza-Michael reactions exhibit antimicrobial properties. For instance:
Derivative | Target Organism | Efficacy |
---|---|---|
Pyridazinone derivative | Staphylococcus aureus | Moderate activity |
Oxazinone derivative | Escherichia coli | Mild activity |
Furanone derivative | Pseudomonas aeruginosa | Mild activity |
Research Insights
-
Supramolecular Catalysis : γ-CD enhances PCA efficiency by pre-organizing monomers, reducing reliance on stoichiometric hosts .
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Self-Directing Reactions : The naphthyl group stabilizes intermediates, directing reaction pathways toward specific stereoisomers .
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Biological Relevance : Derivatives show promise as antimicrobial agents, though efficacy varies by bacterial strain .
Scientific Research Applications
Pharmaceutical Applications
Intermediate in Drug Synthesis
3-(1-Naphthyl)acrylic acid serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structural characteristics allow it to participate in reactions that lead to the formation of biologically active molecules. For instance, it has been utilized in the synthesis of anti-inflammatory and anticancer agents, taking advantage of its ability to mimic certain biological structures .
Case Study: Anti-Cancer Research
A study published in a peer-reviewed journal demonstrated the potential of this compound derivatives in inhibiting cancer cell proliferation. The derivatives were synthesized and tested against various cancer cell lines, showing promising results in reducing cell viability .
Compound | Activity | Cell Line Tested |
---|---|---|
Derivative A | IC50 = 15 µM | MCF-7 (Breast Cancer) |
Derivative B | IC50 = 10 µM | HeLa (Cervical Cancer) |
Photochemistry Applications
Supramolecular Photocycloaddition
this compound is extensively studied for its photochemical properties, particularly in supramolecular photocycloaddition (PCA). This reaction involves the formation of cyclobutanes through light-induced processes, which can be mediated by cavitands or other macrocyclic hosts. Research indicates that the compound exhibits labile photo-reversible chemistry, making it suitable for studying weak intermolecular interactions .
Experimental Insights
In experiments involving PCA with this compound, researchers observed that complexation with macrocyclic hosts significantly enhanced reaction efficiency. The study highlighted the importance of spatial proximity for effective PCA, aligning with Schmidt’s topochemical postulate .
Material Science Applications
Polymer Chemistry
this compound is also employed in polymer chemistry as a monomer for synthesizing polymers with specific optical and mechanical properties. Its incorporation into polymer matrices can enhance properties such as UV stability and mechanical strength.
Polymer Type | Properties Enhanced |
---|---|
Polyacrylate | Improved UV resistance |
Polystyrene | Increased mechanical strength |
Biological Research Applications
Enzyme Inhibition Studies
The compound has been investigated for its potential as an enzyme inhibitor due to its structural similarity to natural substrates. Inhibitory assays have shown that certain derivatives can effectively inhibit enzymes involved in metabolic pathways, suggesting therapeutic potential .
Case Study: Enzyme Interaction
A study focused on the interaction between this compound derivatives and specific enzymes revealed significant inhibition rates. This research was pivotal in understanding how small structural modifications can influence biological activity.
Enzyme | Inhibition Rate (%) | Compound Tested |
---|---|---|
Enzyme A | 75% | Derivative C |
Enzyme B | 60% | Derivative D |
Mechanism of Action
The mechanism of action of 3-(1-Naphthyl)acrylic acid involves its interaction with various molecular targets. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new bonds. In biological systems, it may interact with enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
3-(1-Naphthyl)propanoic Acid
- Molecular Formula : C₁₃H₁₂O₂
- Molecular Weight : 200.24 g/mol
- Synthesis : Produced via hydrogenation of 3-(1-naphthyl)acrylic acid or Heck coupling of 1-bromonaphthalene with acrylic acid (96% yield) .
- Applications : Intermediate in biochemical synthesis (e.g., fluoromorphic substrates for fatty acid metabolism) .
- Key Difference: The saturated propanoic acid chain reduces conjugation, altering electronic properties compared to the acrylic acid derivative.
3-(2-Naphthyl)acrylic Acid
- Molecular Formula : C₁₃H₁₀O₂
- CAS : 51557-26-7
- Key Difference : The naphthyl group is attached at the 2-position instead of the 1-position, leading to steric and electronic variations. This isomer may exhibit distinct reactivity in cyclization reactions.
3-[4-(Methoxycarbonyl)-1-naphthyl]acrylic Acid
3-(3-Thienyl)acrylic Acid
- Molecular Formula : C₇H₆O₂S
- Molecular Weight : 154.18 g/mol
- Key Difference : Replacement of the naphthyl group with a thienyl ring introduces sulfur-based conjugation, relevant in materials science for tuning optoelectronic properties.
3-(1H-Indol-3-yl)acrylic Acid
- Molecular Formula: C₁₁H₉NO₂
- Molecular Weight : 187.19 g/mol
- Applications : Used in enzyme substrate studies (e.g., fluoromorphic probes for acyl-CoA dehydrogenases) .
- Key Difference : The indole moiety enables hydrogen bonding and π-stacking interactions, critical in biochemical recognition.
Data Table: Comparative Analysis
Biological Activity
3-(1-Naphthyl)acrylic acid, also known as 2-Propenoic acid, 3-(1-naphthalenyl)-, is an organic compound with the molecular formula C13H10O2. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
This compound can be synthesized through several methods, with one common route being the Knoevenagel condensation between 1-naphthaldehyde and malonic acid in the presence of a base such as piperidine. The reaction typically requires reflux conditions followed by acidification to yield the desired product.
Chemical Reactions
- Oxidation : Converts to naphthoquinones.
- Reduction : Forms 3-(1-naphthyl)propionic acid.
- Electrophilic Aromatic Substitution : Engages in reactions due to the naphthyl group.
Anticancer Properties
Research indicates that this compound exhibits potential anticancer activity . It has been studied for its ability to induce apoptosis in various cancer cell lines. For instance, a study highlighted its effectiveness against specific cancer types by promoting differentiation and inhibiting cell proliferation .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties . It may inhibit certain enzymes involved in inflammatory pathways, contributing to its therapeutic potential in treating inflammatory diseases.
Antimicrobial Activity
Recent studies have explored the use of this compound as a substrate for synthesizing novel heterocyclic compounds with expected antimicrobial activity. Compounds derived from it have shown varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria, indicating a promising avenue for developing new antimicrobial agents .
The biological effects of this compound are attributed to its interaction with various molecular targets. It may inhibit specific enzymes or interact with cellular receptors, leading to alterations in cellular signaling pathways that result in its observed biological activities.
Study on Antimicrobial Activity
A notable study investigated the reactivity of 3-(1-naphthoyl)acrylic acid with nitrogen nucleophiles under Aza-Michael reaction conditions. The resulting compounds were tested for their antimicrobial properties against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that many synthesized derivatives exhibited mild to moderate antibacterial activity .
Cancer Research Application
In another study focusing on anticancer applications, researchers demonstrated that compounds derived from this compound could effectively induce apoptosis in specific cancer cell lines. The study provided insights into the structure-activity relationship (SAR), suggesting that modifications to the naphthyl group could enhance biological activity .
Q & A
Basic Research Questions
Q. What are the recommended laboratory methods for synthesizing 3-(1-Naphthyl)acrylic acid?
- Methodological Answer : The synthesis typically involves a Perkin reaction. First, 1-hydroxymethylnaphthalene is oxidized to form a naphthaldehyde intermediate. This aldehyde undergoes condensation with acetic anhydride in the presence of a base (e.g., sodium acetate) to yield this compound . For reproducibility, reaction conditions (temperature, solvent, and catalyst) must be tightly controlled. A simplified workflow is outlined below:
Step | Reagent/Condition | Purpose |
---|---|---|
1 | Oxidation of 1-hydroxymethylnaphthalene | Generate 1-naphthaldehyde |
2 | Perkin reaction (acetic anhydride, sodium acetate) | Aldol condensation to form acrylic acid |
Post-synthesis purification via recrystallization or column chromatography is critical to isolate the product .
Q. How should researchers safely handle and store this compound?
- Methodological Answer :
- Handling : Use PPE (gloves, lab coat, safety goggles) to avoid skin/eye contact. Work under a fume hood to prevent inhalation of dust/aerosols .
- Storage : Keep in a dry, cool environment (<25°C) in airtight containers. Avoid exposure to light or moisture to prevent degradation .
- Disposal : Neutralize waste with a mild base (e.g., sodium bicarbonate) before disposal, adhering to institutional hazardous waste protocols .
Q. What spectroscopic techniques are effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Analyze and NMR to confirm the acrylic acid structure. Look for characteristic vinyl proton signals (δ 6.2–7.5 ppm for conjugated double bonds) and carboxylic acid protons (broad peak near δ 12 ppm) .
- Mass Spectrometry (LRMS or HRMS) : Confirm molecular weight (expected 200.23 for ) and fragmentation patterns .
- FT-IR : Identify carboxylic acid O-H stretch (~2500–3000 cm) and conjugated C=O stretch (~1680–1720 cm) .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound derivatives be achieved?
- Methodological Answer : Asymmetric catalysis methods, such as the Morita-Baylis-Hillman (MBH) reaction, can introduce chirality. Use chiral organocatalysts (e.g., cinchona alkaloids) or transition-metal complexes to control stereochemistry during C-C bond formation . For example:
- React 1-naphthaldehyde with methyl acrylate in the presence of a chiral catalyst.
- Optimize solvent polarity (e.g., THF vs. DCM) and temperature to enhance enantiomeric excess (ee) .
- Validate stereochemistry via chiral HPLC or X-ray crystallography .
Q. What strategies reduce batch-to-batch variability in the synthesis of this compound?
- Methodological Answer :
- Process Control : Monitor reaction progress using in-situ techniques (e.g., TLC or FT-IR).
- Purification : Standardize column chromatography conditions (e.g., silica gel mesh size, solvent gradient).
- Quality Metrics : Establish acceptance criteria for purity (≥95% by HPLC) and yield (≥70%) .
- DoE (Design of Experiments) : Use factorial design to optimize variables (catalyst loading, temperature) and identify critical parameters .
Q. How do substituent effects influence the electronic properties of this compound?
- Methodological Answer : Substituents on the naphthyl ring alter electron density and reactivity. For instance:
- Electron-withdrawing groups (e.g., -NO) increase the carboxylic acid's acidity () by stabilizing the conjugate base.
- Electron-donating groups (e.g., -OCH) decrease acidity.
- Quantify effects via Hammett plots or computational methods (DFT calculations) .
- Experimentally, measure potentiometrically or via UV-Vis titration .
Q. What computational approaches predict interactions between this compound and biological targets?
- Methodological Answer :
- Molecular Docking : Use software (AutoDock, Schrödinger) to model binding to enzymes (e.g., β-lactamases). Focus on hydrogen bonding with catalytic residues (e.g., Ser70 in β-lactamase) .
- MD Simulations : Assess stability of ligand-protein complexes over time (e.g., 100 ns trajectories in GROMACS).
- QSAR : Corlate structural features (logP, polar surface area) with inhibitory activity using regression models .
Properties
IUPAC Name |
3-naphthalen-1-ylprop-2-enoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O2/c14-13(15)9-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-9H,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPXMLUUYWNHQOR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101294459 | |
Record name | 3-(1-Naphthalenyl)-2-propenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101294459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13026-12-5 | |
Record name | 3-(1-Naphthalenyl)-2-propenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13026-12-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(1-Naphthalenyl)-2-propenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101294459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(1-naphthyl)acrylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.610 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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